molecular formula C12H22Cl2N2 B13636694 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride

3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride

Cat. No.: B13636694
M. Wt: 265.22 g/mol
InChI Key: MILMYXDXFSPWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-yn-1-yl)-3,9-diazaspiro[55]undecanedihydrochloride is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like dimethylformamide (DMF) or water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as azides or halides in the presence of a catalyst like copper(I) iodide (CuI).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of triazoles or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

3-prop-2-ynyl-3,9-diazaspiro[5.5]undecane;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-2-9-14-10-5-12(6-11-14)3-7-13-8-4-12;;/h1,13H,3-11H2;2*1H

InChI Key

MILMYXDXFSPWCY-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC2(CCNCC2)CC1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.